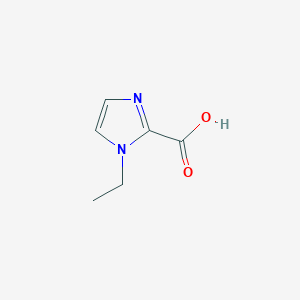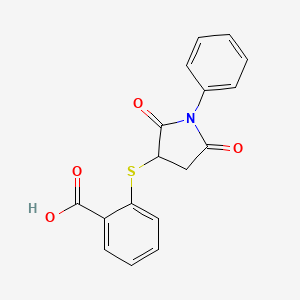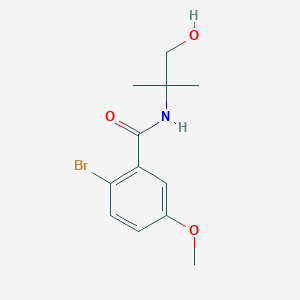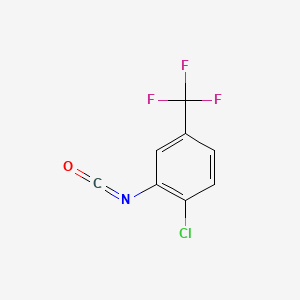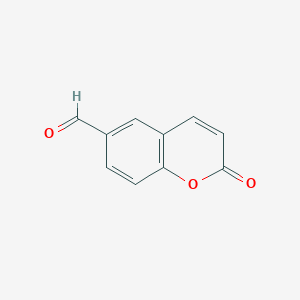
Coumarin-6-carboxaldehyde
Overview
Description
Coumarin-6-carboxaldehyde is an optical, antibacterial compound that has been shown to be effective against staphylococcus and other bacteria . It is used in the synthesis of thiosemicarbazide and as a red fluorescent dye .
Synthesis Analysis
Coumarin and its derivatives can be prepared in the laboratory . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis
The molecular formula of Coumarin-6-carboxaldehyde is C10H6O3 . The coumarin moiety exhibits planarity in all the compounds with average dihedral angles of 1.71 (2)° between the pyran and fused benzene rings and 9.40 (9)° between the benzopyran and terminal benzene rings .Chemical Reactions Analysis
Coumarin and its derivatives have been intensively screened for different biological properties . The reaction of isatins with 1,2-dibromoalkanes afforded compound 31, and further reaction of 31 with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione 32 .Physical And Chemical Properties Analysis
Coumarin-6-carboxaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 383.1±37.0 °C at 760 mmHg, and a flash point of 176.0±26.5 °C . It has 3 H bond acceptors, 0 H bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis and Characterization
- Novel Coumarin Compounds : Coumarin dyes derived from 1,4-diethyl-1,2,3,4-tetrahydro-7-hydroxyquinoxalin-6-carboxaldehyde exhibit brilliant fluorescence and high thermal stability, showcasing potential in various applications like dyes and pigments (Jagtap et al., 2009).
Biomedical Research
Cancer Chemoprevention : Studies on chemical constituents from Melicope lunu-ankenda, including coumarin derivatives, show significant inhibitory activity towards Epstein-Barr virus early antigen activation, suggesting potential in cancer chemoprevention (Ito et al., 2017).
Antioxidant Activity : Coumarin Schiff base complexes demonstrate potential antioxidant properties in both cell-free and in-vitro studies, indicating a role in mitigating oxidative stress-related damage (Datta et al., 2011).
Anticancer Activity : Synthesized coumarin substituted derivatives of benzothiazole exhibit significant anti-breast cancer activity, highlighting the therapeutic potential of coumarin compounds in oncology (Kini et al., 2012).
Fungicidal Agents : Novel coumarin 7-carboxamide/sulfonamide derivatives exhibit potent fungicidal activity against phytopathogenic fungi, showing potential in agricultural and pharmaceutical applications (Zhang et al., 2022).
Diabetes Management : Coumarin shows efficacy in altering carbohydrate metabolic key enzymes, reducing plasma glucose levels in diabetic rats, suggesting its use in diabetes management (Pari & Rajarajeswari, 2009).
Chemical and Material Sciences
- Fluorescent Probes : Anthracene appended coumarin derivative is a Cr(III) selective turn-on fluorescent probe, useful for living cell imaging and speciation studies (Guha et al., 2012).
Pharmacological and Therapeutic Applications
- Versatile Bioactive Compounds : Coumarins, including coumarin-6-carboxaldehyde, are extensively studied for their diverse biological activities. They have been used in various pharmacological applications, such as anticoagulants, anticancer, and antineurodegenerative agents. Coumarin derivatives are also investigated for their potential in antioxidant, antibacterial, antifungal, antiviral, antiparasitic, anti-inflammatory, analgesic, antidiabetic, and antidepressive activities, among others (Peng et al., 2013).
- Medicinal Chemistry : Coumarin compounds, including coumarin-6-carboxaldehyde derivatives, play a significant role in medicinal chemistry, being used in treating various diseases. They are key in the development of new drugs due to their ability to interact with different enzymes and receptors. Their versatility allows for use in multiple therapeutic areas, including the development of supramolecular medicinal agents and diagnostic probes (Borges et al., 2005).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-oxochromene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCHYJGDSCWRSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370977 | |
| Record name | Coumarin-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin-6-carboxaldehyde | |
CAS RN |
51690-26-7 | |
| Record name | Coumarin-6-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-oxo-2H-chromene-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


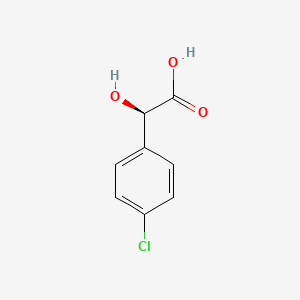
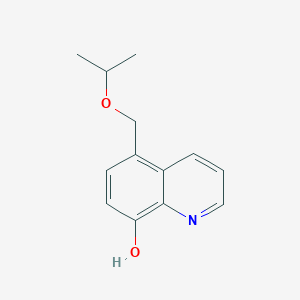
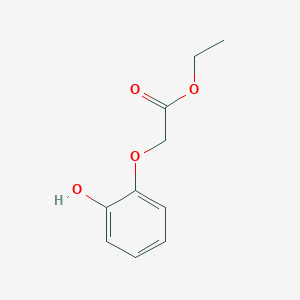

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)
